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Compound of Interest

Compound Name: Sodium (R)-3-hydroxybutanoate

Cat. No.: B132230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sodium (R)-3-hydroxybutanoate, the sodium salt of the naturally occurring D-β-

hydroxybutyrate, is a key ketone body produced during periods of low glucose availability.

Beyond its role as an alternative energy source for vital organs such as the brain and heart, it

functions as a critical signaling molecule, modulating a variety of cellular processes. Its

stereospecific nature is paramount to its biological activity, with the (R)-enantiomer exhibiting

distinct properties compared to its (S)-counterpart. This technical guide provides a

comprehensive overview of the stereospecific properties of Sodium (R)-3-hydroxybutanoate,

detailing its synthesis, biological functions, and the experimental protocols for its analysis,

intended to support research and drug development endeavors.

Chemical and Physical Properties
The stereocenter at the C3 position of 3-hydroxybutanoate dictates its interaction with

biological systems. The (R)-enantiomer is the biologically active form in mammals.
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Property Value Reference(s)

Molecular Formula C₄H₇NaO₃

Molecular Weight 126.09 g/mol

CAS Number 13613-65-5

Appearance White solid

Melting Point 149-155 °C

Synonyms

Sodium (R)-(-)-3-

hydroxybutyrate, D-(-)-beta-

Hydroxybutyric acid sodium

salt

Biological Activity and Signaling Pathways
Sodium (R)-3-hydroxybutanoate exerts its biological effects primarily through two

stereospecific mechanisms: as a ligand for the G-protein coupled receptor 109A (GPR109A),

also known as hydroxycarboxylic acid receptor 2 (HCAR2), and as an inhibitor of class I and IIa

histone deacetylases (HDACs).

GPR109A Signaling Pathway
(R)-3-hydroxybutanoate is an endogenous agonist for GPR109A. The activation of this receptor

initiates a cascade of intracellular events with significant implications for inflammation and

metabolism. The EC₅₀ for GPR109A activation by β-hydroxybutyrate is in the range of 700-800

µM.
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Histone Deacetylase (HDAC) Inhibition
(R)-3-hydroxybutanoate also functions as an endogenous inhibitor of class I and IIa HDACs.

This activity is stereospecific and leads to an increase in histone acetylation, resulting in a more
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open chromatin structure and altered gene expression. This epigenetic modification has been

linked to neuroprotective and anti-inflammatory effects.
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Experimental Protocols
Synthesis of Sodium (R)-3-hydroxybutanoate
1. Asymmetric Hydrogenation of Ethyl Acetoacetate

This method provides high enantioselectivity for the (R)-enantiomer.
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Ethyl Acetoacetate

Prepare Ru(OAc)₂((R)-BINAP) catalyst
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(Methanol, H₂ pressure, 20-100°C)
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Protocol:

Catalyst Preparation: Prepare the Ru(OAc)₂((R)-BINAP) catalyst in situ or use a pre-

formed catalyst.

Hydrogenation: In a high-pressure reactor, dissolve ethyl acetoacetate in methanol. Add

the Ru(OAc)₂((R)-BINAP) catalyst. Pressurize the reactor with hydrogen gas (e.g., 100
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atm) and heat to the desired temperature (e.g., 20-100°C) for a specified time (e.g., 8

hours).

Purification of Ethyl (R)-3-hydroxybutanoate: After the reaction, vent the reactor and

concentrate the solution under reduced pressure. The crude ethyl (R)-3-hydroxybutanoate

can be purified by vacuum distillation.

Saponification: Dissolve the purified ethyl (R)-3-hydroxybutanoate in a mixture of water

and ethanol. Cool the solution (e.g., to 10°C) and slowly add a stoichiometric amount of

sodium hydroxide solution. The reaction temperature can be gradually increased to 55-

60°C.

Crystallization and Purification: After the saponification is complete, cool the reaction

mixture to induce crystallization. The crude Sodium (R)-3-hydroxybutanoate can be

purified by recrystallization from a solvent such as acetone.

2. Enzymatic Synthesis

This method utilizes the stereoselectivity of lipases for the kinetic resolution of racemic esters.

Protocol:

Transesterification: A mixture of racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol is

incubated with an immobilized lipase, such as Candida antarctica lipase B (CAL-B).

Reaction Conditions: The reaction is typically carried out under reduced pressure at a mild

temperature (e.g., 30°C) to remove the ethanol byproduct and drive the reaction forward.

Purification: The resulting (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is separated from the

unreacted (S)-ethyl 3-hydroxybutyrate by filtration and evaporation.

Hydrolysis: The ester is then hydrolyzed to (R)-3-hydroxybutanoic acid using a suitable

method, followed by neutralization with sodium hydroxide to yield the sodium salt.

Analytical Methods
1. Chiral High-Performance Liquid Chromatography (HPLC)
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Chiral HPLC is essential for determining the enantiomeric purity of Sodium (R)-3-
hydroxybutanoate. Polysaccharide-based chiral stationary phases are commonly used.

Protocol:

Column: Chiralcel® OD-H or a similar polysaccharide-based column.

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common

mobile phase for normal-phase chiral separations. For acidic analytes, the addition of a

small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be

necessary to improve peak shape.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound

which lacks a strong chromophore.

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

¹H NMR (Proton NMR):

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O.

Expected Chemical Shifts (for the free acid in D₂O at pH 7.0, shifts for the sodium salt will

be similar):

~1.21 ppm (doublet, 3H, -CH₃)

~2.41 ppm (multiplet, 2H, -CH₂-)

~4.16 ppm (multiplet, 1H, -CH(OH)-)

¹³C NMR (Carbon-13 NMR):
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Expected Chemical Shifts (for the free acid):

~22 ppm (-CH₃)

~45 ppm (-CH₂-)

~64 ppm (-CH(OH)-)

~178 ppm (-COO⁻)

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation analysis.

Protocol:

Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

Analysis Mode: The analysis can be performed in either positive or negative ion mode. In

negative ion mode, the deprotonated molecule [M-Na]⁻ at m/z 103.04 would be observed.

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce

fragmentation. Common fragmentation patterns for hydroxy acids include the loss of water

(H₂O) and carbon dioxide (CO₂).

Biological Assays
GPR109A Activation Assay

This assay can be used to determine the potency and efficacy of Sodium (R)-3-
hydroxybutanoate in activating the GPR109A receptor.

Cell Line: Use a cell line stably expressing human GPR109A, such as HEK293 cells.

Assay Principle: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a

decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using a variety of

commercially available cAMP assay kits (e.g., HTRF, FRET, or ELISA-based).
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Protocol:

Cell Culture: Culture the GPR109A-expressing cells to an appropriate density.

Stimulation: Treat the cells with varying concentrations of Sodium (R)-3-
hydroxybutanoate. Include a positive control (e.g., nicotinic acid) and a negative control

(vehicle).

cAMP Measurement: After a defined incubation period, lyse the cells and measure the

intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.

Data Analysis: Plot the cAMP levels against the concentration of Sodium (R)-3-
hydroxybutanoate to generate a dose-response curve and determine the EC₅₀ value.
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Conclusion
The stereospecific properties of Sodium (R)-3-hydroxybutanoate are fundamental to its

diverse biological roles, from cellular metabolism to epigenetic regulation and signal
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transduction. A thorough understanding of these properties, supported by robust and

reproducible experimental methodologies, is crucial for advancing research and development

in areas such as metabolic diseases, neurodegenerative disorders, and inflammation. This

guide provides a foundational resource for scientists and researchers, offering detailed

protocols and a summary of key data to facilitate further investigation into this important

endogenous molecule.

To cite this document: BenchChem. [Stereospecific Properties of Sodium (R)-3-
hydroxybutanoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b132230#stereospecific-properties-of-
sodium-r-3-hydroxybutanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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